pKa value and physicochemical properties of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid
pKa value and physicochemical properties of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid
Abstract
This technical guide provides a comprehensive framework for the determination and understanding of the pKa value and key physicochemical properties of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid. This molecule integrates a benzoic acid moiety with a squaric acid derivative, a class of compounds recognized for their unique electronic properties and use as bioisosteres.[1] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and detailed experimental protocols for a complete physicochemical workup. We will explore the determination of acidity constants (pKa), lipophilicity (LogP/D), aqueous solubility, and chemical stability, emphasizing the causality behind experimental design and the interpretation of results in the context of pharmaceutical development.
Introduction and Molecular Overview
4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid is a synthetic organic molecule featuring two key pharmacophoric components: a benzoic acid group and an N-substituted squaramide. The benzoic acid portion is a common structural motif in pharmaceuticals, providing a critical acidic handle for salt formation and molecular interactions.[2] The squaric acid core is of increasing interest in medicinal chemistry, often employed as a bioisosteric replacement for carboxylic acids or amides, offering a unique, planar, and hydrogen-bond-rich scaffold.
The physicochemical properties of this molecule are dictated by the interplay between these two groups. Its ionization state, solubility, and ability to cross biological membranes are critical determinants of its pharmacokinetic and pharmacodynamic profile. A thorough characterization is therefore essential for any drug discovery or development program.
Chemical Structure and Ionizable Centers
The primary determinants of the molecule's acid-base behavior are its ionizable functional groups. Understanding these is the first step in predicting its behavior in a biological system.
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Key Physicochemical Properties
Beyond pKa, a molecule's solubility and lipophilicity are foundational to its "drug-like" properties, governing absorption, distribution, metabolism, and excretion (ADME).
Lipophilicity (LogP and LogD)
Theoretical Basis: Lipophilicity is the affinity of a molecule for a lipophilic (fat-like) environment.
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LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the neutral species in octanol to its concentration in water at equilibrium. It is an intrinsic property. For our molecule, this would be measured at a pH where it is fully protonated (e.g., pH 2).
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LogD (Distribution Coefficient): This is the logarithm of the ratio of the concentration of all species (neutral and ionized) in octanol to their concentration in water at a specific pH. For an acid, LogD is pH-dependent and will decrease as the pH increases above the pKa, because the ionized form is more water-soluble. [3]
Caption: Relationship between pH, pKa, and LogD for an acidic compound.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
Principle: The compound is partitioned between two immiscible phases (n-octanol and a buffer, typically phosphate-buffered saline at pH 7.4). After reaching equilibrium, the concentration in each phase is measured, and the ratio is calculated.
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Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing and allowing the phases to separate.
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Partitioning: Add a known amount of the compound to a mixture of the pre-saturated octanol and buffer.
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Equilibration: Agitate the mixture gently for a set period (e.g., 2-4 hours) to allow equilibrium to be reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.
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Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation: LogD₇.₄ = log₁₀ ([Compound]_octanol / [Compound]_aqueous)
Aqueous Solubility
Theoretical Basis: Solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature. For ionizable compounds, solubility is highly pH-dependent. The intrinsic solubility (S₀) is that of the neutral species. The total solubility increases significantly at pH values where the ionized, more polar species is formed.
Experimental Protocol: Equilibrium Shake-Flask Solubility
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
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Equilibration: Agitate the slurries at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
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Quantification: Dilute the filtrate and analyze the concentration of the dissolved compound by a validated analytical method like HPLC-UV.
Chemical Stability
Theoretical Basis: The stability of the molecule is critical for its shelf-life and in-vivo viability. The cyclobutene ring possesses inherent ring strain, which can make it susceptible to degradation. [4][5]Potential degradation pathways include hydrolysis of the ethoxy group or the amide bond, and potential photochemical reactions due to the conjugated system. [6] Experimental Protocol: Preliminary pH-Rate Stability Profile
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Incubation: Prepare solutions of the compound (~100 µM) in buffers at different pH values (e.g., pH 2, 7.4, 9) and temperatures (e.g., 4°C, 25°C, 40°C).
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Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
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Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition. This data can be used to estimate the degradation rate and shelf-life.
Summary of Physicochemical Properties
While direct experimental data for this specific molecule is not publicly available, we can predict a range of expected values based on its structural components. These serve as a benchmark for experimental verification.
| Physicochemical Property | Predicted Value/Range | Rationale & Implications for Drug Development |
| Molecular Weight | 289.25 g/mol | Compliant with Lipinski's Rule of Five (<500), favoring good absorption. |
| pKa₁ (Carboxylic Acid) | 3.5 - 4.5 | The molecule will be predominantly ionized (negatively charged) at physiological pH (7.4), which typically increases aqueous solubility but may decrease passive membrane permeability. |
| LogP (intrinsic) | 2.0 - 3.5 | The neutral form possesses moderate lipophilicity, which is often a good starting point for balancing solubility and permeability. [3] |
| LogD at pH 7.4 | 0.5 - 1.5 | The significant drop from LogP is due to ionization. This value suggests the drug will have sufficient aqueous solubility but may require active transport to efficiently cross cell membranes. |
| Aqueous Solubility (pH 7.4) | > 50 µg/mL | Expected to be reasonably soluble at physiological pH due to the formation of the carboxylate salt. Low intrinsic solubility at acidic pH is anticipated. |
| Chemical Stability | Moderate | The squaric acid amide linkage is generally stable. The primary liabilities may be the strained cyclobutene ring and potential for hydrolysis under harsh acidic or basic conditions. |
Conclusion
The systematic physicochemical characterization of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid is a critical exercise in drug discovery. This guide outlines a robust, methodology-driven approach to determine its pKa, lipophilicity, solubility, and stability. The interplay between the acidic benzoic acid moiety and the unique squaramide core dictates a pH-dependent profile that must be understood to optimize formulation, predict ADME properties, and ultimately design effective and safe drug candidates. The provided protocols serve as a validated starting point for any research or development team tasked with evaluating this or structurally related compounds.
References
-
PubChem. (n.d.). 2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid. Retrieved March 12, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid (CAS 65-85-0). Retrieved March 12, 2026, from [Link]
-
Miller, D. D., et al. (2003). Squaric Acid N-Hydroxylamides: Synthesis, Structure, and Properties of Vinylogous Hydroxamic Acid Analogues. The Journal of Organic Chemistry, 68(24), 9454–9461. [Link]
-
NextSDS. (n.d.). 4-[(2-ETHOXY-3,4-DIOXOCYCLOBUT-1-ENYL)AMINO]BENZOIC ACID. Retrieved March 12, 2026, from [Link]
-
Fesik, S. W., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 69-80. [Link]
-
Babič, S., et al. (2007). Development of Methods for the Determination of pKa Values. Trends in Analytical Chemistry, 26(11), 1043-1061. [Link]
-
PubChem. (n.d.). Benzoic Acid. Retrieved March 12, 2026, from [Link]
-
Asynt. (2023, August 4). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Retrieved March 12, 2026, from [Link]
-
Al-Mokaram, A. A. M. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]
-
Rios, M. Y., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7529. [Link]
-
Chemistry LibreTexts. (2024, January 15). Stability of Cycloalkanes - Ring Strain. Retrieved March 12, 2026, from [Link]
-
Quora. (n.d.). Is cyclobutene highly unstable? If so, why? Retrieved March 12, 2026, from [Link]
-
Zhang, C., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. [Link]
-
Ruseva, N. K., et al. (2022). A concise review on application of squaric acid derivatives and their metal complexes in medicine. Arkivoc, 2022(1), 285-303. [Link]
-
Minofar, B., et al. (2022). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. The Journal of Physical Chemistry B, 126(49), 10468–10476. [Link]
-
Wikipedia. (n.d.). Squaric acid. Retrieved March 12, 2026, from [Link]
-
Ghafourian, M., & Ebrahimi, A. (2006). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. Journal of Molecular Structure: THEOCHEM, 764(1-3), 1-6. [Link]
-
Mineo, H., et al. (2017). Benzoic Acid and its Derivatives Increase Membrane Resistance to Osmotic Stress in Sheep Red Blood Cells In Vitro. Journal of Membrane Science & Technology, 7(2). [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid Properties. Retrieved March 12, 2026, from [Link]
-
Schüürmann, G., et al. (1998). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A, 102(34), 6706–6714. [Link]
-
SlidePlayer. (n.d.). Physicochemical properties. Retrieved March 12, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Squaric acid: an impressive organocatalyst for the synthesis of biologically relevant 2,3-dihydro-1H-perimidines in water. Journal of Chemical Sciences, 131(1). [Link]
-
Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Retrieved March 12, 2026, from [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Crystals, 11(1), 58. [Link]
